molecular formula C21H16ClN7O3 B2887694 3-(4-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207006-14-1

3-(4-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2887694
CAS No.: 1207006-14-1
M. Wt: 449.86
InChI Key: JACIBTROBSXSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a potent and selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular ATP. This compound is a key research tool for investigating the role of P2X3 receptors in neuropathic and inflammatory pain pathways . Its high selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor makes it particularly valuable for dissecting the specific contributions of P2X3 signaling in chronic pain states, cough reflex hypersensitivity, and bladder dysfunction. Research utilizing this antagonist has been instrumental in validating the P2X3 receptor as a promising therapeutic target for conditions such as refractory chronic cough and various pain syndromes . By effectively blocking ATP-mediated excitation of sensory neurons, this compound helps elucidate the mechanisms underlying peripheral sensitization and is a critical compound for preclinical drug discovery and target validation studies in the field of purinergic signaling.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN7O3/c1-31-16-5-3-2-4-15(16)19-24-17(32-26-19)11-28-12-23-20-18(21(28)30)25-27-29(20)10-13-6-8-14(22)9-7-13/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACIBTROBSXSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN6OC_{20}H_{19}ClN_6O with a molecular weight of approximately 392.86 g/mol. The structure includes a triazole ring fused with a pyrimidine and an oxadiazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to inhibit cancer cell proliferation by targeting various enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) . The specific compound under review may also demonstrate similar mechanisms due to its structural features.

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget Cancer TypeIC50 (µM)Mechanism of Action
Compound AColon Cancer92.4HDAC inhibition
Compound BLung Cancer50Thymidylate synthase inhibition
Compound CBreast Cancer30Topoisomerase II inhibition

Antiviral Properties

Recent studies have highlighted the antiviral potential of heterocyclic compounds. For example, some derivatives have been reported to effectively inhibit the replication of viruses such as HSV-1 in vitro. The compound's structural components may enhance its ability to interact with viral proteins or host cell receptors .

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has been documented extensively. Studies indicate that oxadiazole derivatives can exhibit moderate to strong activity against various bacterial strains . The biological activity profile suggests that the compound may possess antibacterial properties as well.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety may inhibit key enzymes involved in DNA synthesis and repair in cancer cells.
  • Cell Cycle Arrest : Compounds in this class often induce cell cycle arrest, leading to apoptosis in cancer cells.
  • Antiviral Mechanisms : By interfering with viral replication processes at multiple stages.

Case Studies

A study conducted on a series of oxadiazole derivatives demonstrated their effectiveness against multiple cancer cell lines. For example, one derivative exhibited over 90% inhibition of cell proliferation at a concentration of 50 µM with minimal cytotoxicity .

Another research effort focused on the synthesis and evaluation of triazole-based compounds for their antiviral activity against HSV-1. The results indicated that certain modifications led to enhanced antiviral potency .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Oxadiazole Ring

Ortho- vs. Para-Substituted Oxadiazoles
  • 3-(4-Chlorobenzyl)-6-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-Triazolo[4,5-d]Pyrimidin-7(6H)-one (C22H18ClN7O3, MW: 463.9) Replaces methoxy with ethoxy at the ortho position. Ethoxy increases lipophilicity (logP ~2.8 vs.
  • 3-(3-Chlorobenzyl)-6-((3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-Triazolo[4,5-d]Pyrimidin-7(6H)-one (C22H18ClN7O3, MW: 463.9)
    • Ethoxy substitution at the para position reduces steric hindrance, possibly improving target binding affinity .
Methylphenyl vs. Methoxyphenyl Oxadiazoles
  • 3-(3-Chlorobenzyl)-6-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H-Triazolo[4,5-d]Pyrimidin-7(6H)-one
    • Replaces methoxy with methyl, reducing polarity (logP +0.3) but maintaining planarity for π-π stacking interactions .

Variations in the Benzyl Group

  • 2-Amino-6-(3-Chlorobenzyl)-5-Hexyl[1,2,4]Triazolo[1,5-a]Pyrimidin-7(4H)-one Hexyl chain increases lipophilicity (logP ~4.2), favoring CNS penetration but reducing aqueous solubility (<0.1 mg/mL) .

Core Modifications in Triazolopyrimidinone Derivatives

  • 5-(4-Chlorophenoxy)-6-Isopropyl-3-Phenyl-3H-1,2,3-Triazolo[4,5-d]Pyrimidin-7(6H)-one Phenoxy and isopropyl groups introduce steric bulk, reducing planarity (dihedral angle: 87.74°) and altering binding modes .
  • 6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-yl)-6,7-Dihydro-5H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazine-7-Carboxylic Acid
    • Thiadiazine ring and carboxylic acid group enhance solubility (logS: -3.5 vs. -5.2 for the target compound) but reduce logP (2.1 vs. 2.8) .

Structural and Pharmacokinetic Data Comparison

Compound Molecular Formula Molecular Weight logP* Solubility (mg/mL)* Key Features
Target Compound C22H17ClN7O3 463.9 2.8 0.05 Planar core, ortho-methoxyoxadiazole
2-Ethoxyphenyl Analogue C22H18ClN7O3 463.9 3.1 0.03 Higher lipophilicity
4-Ethoxyphenyl Analogue C22H18ClN7O3 463.9 3.0 0.04 Reduced steric hindrance
4-Methylphenyl Analogue C21H17ClN7O2 434.8 3.2 0.02 Enhanced π-π stacking
6-Benzyl-5-Chloro Derivative C12H9ClN4O 276.7 2.5 0.15 Improved metabolic stability

*Estimated using SwissADME .

Preparation Methods

Cyclocondensation of β-Keto Esters with Diaminotriazole

The triazolopyrimidinone framework is constructed via microwave-assisted cyclization of benzylated β-keto esters (4aa–na ) with 3,5-diaminotriazole (5c ) in 1-butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF6) at 200°C.

Representative Procedure:

  • Benzylation of β-Keto Esters : Ethyl acetoacetate (1a ) reacts with 4-chlorobenzyl bromide (3a ) in refluxing toluene to form 4-(4-chlorobenzyl)-3-oxobutanoate (4aa ) in 89% yield.
  • Cyclization : 4aa and 5c are irradiated in BMIM-PF6 for 20 minutes, yielding 3-(4-chlorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one (6 ) in 76% yield.

Optimization Data:

Condition Yield (%) Purity (%)
Conventional Heating 52 88
Microwave (200°C) 76 95

Synthesis of the 1,2,4-Oxadiazole Fragment

Cyclocondensation of Hydrazides with Carbon Disulfide

The 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl group is synthesized via a two-step sequence from 2-methoxybenzoic acid hydrazide (4 ) and carbon disulfide.

Procedure:

  • Hydrazide Formation : 2-Methoxybenzoic acid is treated with thionyl chloride to form the acyl chloride, which reacts with hydrazine to yield 4 (92% yield).
  • Oxadiazole Formation : 4 and carbon disulfide undergo cyclocondensation in pyridine at 120°C for 6 hours, affording 5-(2-methoxyphenyl)-1,2,4-oxadiazole (5 ) in 78% yield.

Spectroscopic Validation:

  • ¹H NMR (CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.62 (t, J = 7.8 Hz, 1H), 7.12 (d, J = 8.1 Hz, 1H), 3.95 (s, 3H).
  • HRMS (ESI+) : m/z calcd for C₉H₈N₂O₂ [M+H]⁺ 177.0664, found 177.0668.

Functionalization of the Triazolopyrimidinone Core

Coupling with the Oxadiazole Fragment

The chloromethyl intermediate (7 ) reacts with the sodium salt of 5-(2-methoxyphenyl)-1,2,4-oxadiazole (5 ) in DMF at 80°C for 12 hours to form the final product.

Optimization Table:

Solvent Base Time (h) Yield (%)
DMF NaH 12 82
THF K₂CO₃ 24 45
DMSO DBU 8 73

Characterization Data:

  • Melting Point : 214–216°C
  • ¹³C NMR (DMSO-d₆) : δ 167.8 (C=O), 159.3 (oxadiazole C-5), 139.2 (triazole C-3), 128.4–115.6 (aromatic carbons).
  • HPLC Purity : 98.7% (C18 column, MeCN/H₂O = 70:30).

Alternative Synthetic Routes

Palladium-Catalyzed C-H Functionalization

A patent route employs Pd(OAc)₂ (5 mol%) with phenanthroline ligand to directly couple the oxadiazole fragment to the triazolopyrimidinone core via C-H activation. This method reduces steps but requires stringent anhydrous conditions.

Key Advantages:

  • Yield : 74%
  • Atom Economy : 85%

Challenges and Mitigation Strategies

  • Oxadiazole Ring Stability : The 1,2,4-oxadiazole moiety is prone to hydrolysis under acidic conditions. Using aprotic solvents (e.g., THF) and neutral pH during coupling mitigates degradation.
  • Regioselectivity in Cyclization : Microwave irradiation enhances regioselectivity for the triazolopyrimidinone core over competing imidazo[4,5-d]pyrimidine byproducts.

Q & A

Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: The synthesis involves sequential reactions, including oxadiazole ring formation and triazolo-pyrimidine core assembly. Key strategies include:

  • Reagent Selection : Use high-purity precursors (e.g., 4-chlorobenzaldehyde derivatives) to minimize side reactions .
  • Catalysis : Optimize catalysts (e.g., potassium carbonate for nucleophilic substitutions) to enhance reaction efficiency .
  • Solvent Systems : Polar aprotic solvents like DMF or THF improve solubility during cyclization steps .
  • Purification : Gradient column chromatography or recrystallization (using ethanol/water mixtures) ensures ≥95% purity .

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and scaffold connectivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 464.1) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the triazolo-pyrimidine core .

Q. How do substituents (e.g., 4-chlorobenzyl, 2-methoxyphenyl) influence physicochemical properties?

Methodological Answer:

  • Electron-Withdrawing Effects : The 4-chlorobenzyl group increases electrophilicity, facilitating nucleophilic attacks in downstream reactions .
  • Lipophilicity : The 2-methoxyphenyl moiety enhances membrane permeability, as predicted by logP calculations (SwissADME: logP ≈ 3.2) .
  • Steric Hindrance : Substituent positioning affects binding to biological targets (e.g., kinase active sites) .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization step in triazolo-pyrimidine core formation?

Methodological Answer:

  • Acid-Catalyzed Cyclization : Protic acids (e.g., HCl) protonate intermediates, promoting intramolecular cyclization via dehydration .
  • Kinetic Studies : Real-time monitoring (e.g., in situ IR) reveals optimal reaction times (typically 6–8 hours at 80°C) to avoid byproducts .
  • DFT Calculations : Predict transition-state energetics for regioselective triazole formation .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Substituent Scanning : Replace the 2-methoxyphenyl group with electron-deficient (e.g., nitro) or bulky (e.g., isopropyl) groups to modulate target affinity .
  • Bioisosteric Replacement : Substitute the oxadiazole ring with thiadiazole to assess solubility-bioactivity trade-offs .
  • In Vitro Screening : Test analogs against kinase panels (e.g., EGFR, VEGFR) to correlate structural motifs with IC50_{50} values .

Q. How should researchers address contradictions in bioactivity data across different assay conditions?

Methodological Answer:

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%) and cell passage number .
  • Orthogonal Validation : Confirm inhibitory activity using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Meta-Analysis : Aggregate data from analogs (e.g., chlorine vs. fluorine substitutions) to identify trends obscured by experimental noise .

Q. What computational tools predict the drug-likeness and ADMET properties of this compound?

Methodological Answer:

  • SwissADME : Estimates parameters like gastrointestinal absorption (high) and blood-brain barrier penetration (low) .
  • Molecular Dynamics (MD) : Simulates binding stability to ATP-binding pockets over 100-ns trajectories .
  • TOPKAT : Assesses toxicity risks (e.g., hepatotoxicity alerts due to triazole metabolism) .

Experimental Design Considerations

Q. How to design a robust pharmacological study for target validation?

Methodological Answer:

  • Split-Plot Design : Assign compound concentrations to main plots and biological replicates to subplots to control batch effects .
  • Dose-Response Curves : Use 8–10 concentrations (0.1 nM–100 µM) to calculate Hill coefficients and efficacy thresholds .
  • Positive/Negative Controls : Include staurosporine (kinase inhibitor) and vehicle-only groups to validate assay sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.